Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium
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Overview
Description
Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium is a unique organophosphorus compound that features a combination of diethylamino, trimethylsilyl, and chloro groups attached to a phosphanium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . For instance, the reaction of trimethylsilyl(chloro)methane with the lithium salt of diethylaminophosphine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as alkoxides or amines.
Oxidation and Reduction: The compound can participate in redox reactions, where the phosphorus center can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Grignard reagents, alkyl halides, and oxidizing agents. Typical reaction conditions involve inert atmospheres, such as nitrogen or argon, and solvents like tetrahydrofuran or dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various phosphine derivatives, while oxidation reactions can produce phosphine oxides .
Scientific Research Applications
Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus center can form bonds with other atoms, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Chlorotrimethylsilane: An organosilicon compound with similar reactivity but different applications.
Trimethylsilyl chloride: Another organosilicon compound used in organic synthesis.
Uniqueness
Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium is unique due to its combination of diethylamino, trimethylsilyl, and chloro groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable reagent in various fields of research and industry .
Properties
CAS No. |
61499-84-1 |
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Molecular Formula |
C7H19ClN2PSi+ |
Molecular Weight |
225.75 g/mol |
IUPAC Name |
chloro-(diethylamino)-trimethylsilyliminophosphanium |
InChI |
InChI=1S/C7H19ClN2PSi/c1-6-10(7-2)11(8)9-12(3,4)5/h6-7H2,1-5H3/q+1 |
InChI Key |
OHZQFNYUALEJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[P+](=N[Si](C)(C)C)Cl |
Origin of Product |
United States |
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